molecular formula C15H18N2 B14112509 2-Methyl-4-(piperidin-1-yl)quinoline

2-Methyl-4-(piperidin-1-yl)quinoline

Cat. No.: B14112509
M. Wt: 226.32 g/mol
InChI Key: YBJCWVOLJLXONB-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a piperidine ring at the 4-position and a methyl group at the 2-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-1-yl)quinoline can be achieved through various methods. One common approach involves the reaction of 2-methylquinoline with piperidine under suitable conditions. This reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or dichloromethane. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

2-Methyl-4-(piperidin-1-yl)quinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-4-(piperidin-1-yl)quinoline include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine ring and the methyl group on the quinoline core enhances its potential as a bioactive molecule and its versatility in various chemical reactions .

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

2-methyl-4-piperidin-1-ylquinoline

InChI

InChI=1S/C15H18N2/c1-12-11-15(17-9-5-2-6-10-17)13-7-3-4-8-14(13)16-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3

InChI Key

YBJCWVOLJLXONB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCCCC3

Origin of Product

United States

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